molecular formula C8H18ClNO B2462813 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride CAS No. 2344685-77-2

2-(1-Methoxycyclopentyl)ethanamine;hydrochloride

Cat. No.: B2462813
CAS No.: 2344685-77-2
M. Wt: 179.69
InChI Key: MYISMXVEWMGQAC-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopentyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a hydrochloride salt form of 2-(1-Methoxycyclopentyl)ethanamine, which is a derivative of cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride typically involves the reaction of 1-methoxycyclopentane with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous flow synthesis process. This method allows for the efficient and scalable production of the compound. The process includes in-line separation and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclopentyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentylamines.

Scientific Research Applications

2-(1-Methoxycyclopentyl)ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors in the body, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)ethanamine;hydrochloride
  • 2-(2-Methoxyphenoxy)ethanamine;hydrochloride
  • 2-(Methylsulfonyl)ethylamine;hydrochloride

Uniqueness

2-(1-Methoxycyclopentyl)ethanamine;hydrochloride is unique due to its specific cyclopentane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(1-methoxycyclopentyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8(6-7-9)4-2-3-5-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISMXVEWMGQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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